2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a complex heterocyclic architecture. Its structure comprises:
- A 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl moiety linked via a propyl chain to a 4-phenyl-4H-1,2,4-triazole ring.
- A thioether bridge connecting the triazole to an acetamide group, which is further substituted with a 3-morpholinopropyl side chain.
Properties
IUPAC Name |
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O4S/c39-28(33-15-7-16-36-18-20-42-21-19-36)22-43-32-35-34-27(38(32)24-10-2-1-3-11-24)14-6-17-37-30(40)25-12-4-8-23-9-5-13-26(29(23)25)31(37)41/h1-5,8-13H,6-7,14-22H2,(H,33,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQIYISPSMAAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide is a complex organic molecule with potential pharmacological applications. Its unique structure suggests diverse biological activities, particularly in modulating cellular functions through receptor interactions.
Chemical Structure and Properties
This compound features a benzoisoquinoline core linked to a triazole ring and a morpholino group. The presence of the thioether linkage enhances its reactivity and potential binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4S |
| Molecular Weight | 428.52 g/mol |
| CAS Number | 325850-81-5 |
| Solubility | Soluble in DMSO and DMF |
The compound is hypothesized to act as a selective agonist for the lysophosphatidic acid receptor 2 (LPA2), which is involved in various cellular processes such as apoptosis and cell survival pathways. This interaction could lead to significant implications in cancer therapy and neuroprotection.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activity in several assays:
- Cell Viability Assays : The compound showed dose-dependent inhibition of cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
- Apoptosis Induction : It was observed to induce apoptosis in treated cells, likely through the activation of caspases and modulation of Bcl-2 family proteins.
- Receptor Binding Studies : Binding affinity studies indicated that the compound selectively binds to LPA2, demonstrating higher affinity compared to other lysophosphatidic acid receptors.
In Vivo Studies
Limited animal studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound:
- Efficacy in Tumor Models : Preliminary studies in murine models of cancer showed that treatment with this compound resulted in significant tumor size reduction compared to controls.
- Toxicology Profile : Acute toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed at lower concentrations.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Cancer Treatment :
- A study involving human breast cancer cell lines demonstrated that treatment with the compound led to a marked decrease in tumor growth rates over a four-week period.
- The mechanism was linked to enhanced apoptosis and reduced angiogenesis.
-
Neuroprotective Effects :
- In models of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by oxidative stress, suggesting its potential use in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs and their differences are summarized below:
Key Observations:
Triazole Substituent : The target compound’s 4-phenyl group (aromatic, bulky) contrasts with the 4-allyl group (smaller, aliphatic) in analogs . This difference may enhance π-π stacking interactions in target binding but reduce solubility.
Acetamide Side Chain: The 3-morpholinopropyl group introduces a tertiary amine and oxygen atom, likely improving water solubility compared to the pyridinylmethyl group in analogs, which has a planar aromatic ring .
Physicochemical Properties
The morpholinopropyl group in the target compound may improve solubility in polar solvents compared to pyridine-containing analogs, though the phenyl substituent could counterbalance this by increasing hydrophobicity .
Toxicity and Environmental Impact
No direct toxicity data are available for the target compound. However:
- Morpholine derivatives are generally associated with lower acute toxicity compared to pyridine-containing compounds , which may exhibit neurotoxic or hepatotoxic effects .
- Environmental persistence is likely moderate due to the compound’s heteroatom-rich structure, which may facilitate biodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
